molecular formula C16H20N2O3S B2753635 (2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine CAS No. 321714-13-0

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine

Cat. No.: B2753635
CAS No.: 321714-13-0
M. Wt: 320.41
InChI Key: MMIZHMLHHTVIAJ-UHFFFAOYSA-N
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Description

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine is an organic compound that features both morpholine and naphthylsulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine typically involves the reaction of 2-naphthylsulfonyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with similar structural features but lacking the naphthylsulfonyl group.

    Naphthylsulfonamide: Contains the naphthylsulfonyl group but lacks the morpholine moiety.

Uniqueness

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine is unique due to the combination of the morpholine and naphthylsulfonyl groups. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-22(20,17-7-8-18-9-11-21-12-10-18)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13,17H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIZHMLHHTVIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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